

Application Notes and Protocols for VH032 PROTAC Conjugation

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Compound of Interest					
Compound Name:	VH032-Peg2-NH-boc				
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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the conjugation of the von Hippel-Lindau (VHL) E3 ligase ligand, VH032, to a protein of interest (POI) ligand to form a Proteolysis Targeting Chimera (PROTAC). These protocols are intended to serve as a comprehensive guide for researchers in the field of targeted protein degradation.

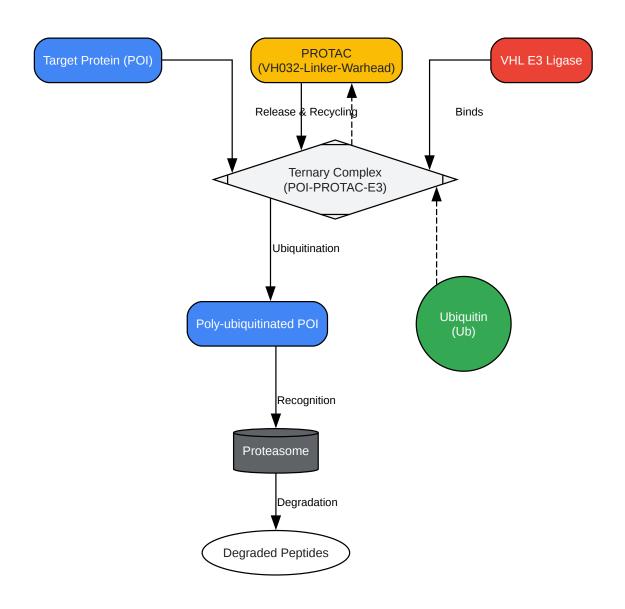
Introduction

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the ubiquitin-proteasome system.[1] They consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. [1] VH032 is a potent and widely used ligand for the VHL E3 ligase.[2][3] This document outlines the common chemical strategies for conjugating VH032-linker constructs to a warhead that targets a protein of interest, focusing on amide bond formation and copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

General PROTAC Mechanism of Action

A PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome. The PROTAC molecule is subsequently released and can act catalytically to degrade multiple protein copies.





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Figure 1: General mechanism of action for a VH032-based PROTAC.

Experimental Protocols

The following protocols describe the synthesis of a VH032-based PROTAC. As a specific example, we will consider the conjugation of a VH032-linker moiety to a ligand for Bromodomain-containing protein 4 (BRD4), such as JQ1.[4]



Protocol 1: Amide Bond Formation

This protocol is suitable for conjugating a VH032-linker with a terminal amine group to a POI ligand containing a carboxylic acid, or vice versa.

Materials:

- VH032-linker-amine (e.g., (S,R,S)-AHPC-PEG1-NH2)
- POI ligand with a carboxylic acid (e.g., a JQ1 derivative)
- Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium
 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium
 hexafluorophosphate)
- Base: Diisopropylethylamine (DIPEA)
- Solvent: Anhydrous Dimethylformamide (DMF)
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Ethyl Acetate (EtOAc)
- Dichloromethane (DCM)
- Methanol (MeOH)
- Reverse-phase HPLC system for purification
- LC-MS and NMR for characterization

Procedure:

Reaction Setup:



- Dissolve the POI ligand-carboxylic acid (1 equivalent) in anhydrous DMF in a roundbottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Add the coupling agent (e.g., HATU, 1.2 equivalents) and the base (DIPEA, 3 equivalents) to the solution.
- Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

· Conjugation:

- In a separate vial, dissolve the VH032-linker-amine (1.1 equivalents) in a minimal amount of anhydrous DMF.
- Add the VH032-linker-amine solution to the activated POI ligand mixture.
- Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

Work-up:

- Once the reaction is complete, dilute the mixture with EtOAc.
- Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purification:

- Purify the crude product by reverse-phase HPLC using a suitable gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA) or formic acid.
- Collect the fractions containing the desired PROTAC molecule.

Characterization:

 Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.



Lyophilize the pure fractions to obtain the final product as a solid.



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Figure 2: Experimental workflow for amide bond formation.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry

This protocol is suitable for conjugating a VH032-linker with a terminal alkyne to a POI ligand containing an azide group, or vice versa.

Materials:

- VH032-linker-alkyne
- · POI ligand-azide
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
- Solvent: a mixture of DMSO and water or an appropriate buffer system

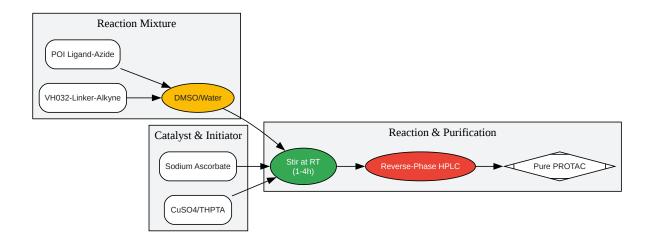


- Reverse-phase HPLC system for purification
- LC-MS and NMR for characterization

Procedure:

- Reaction Setup:
 - In a microcentrifuge tube, dissolve the VH032-linker-alkyne (1 equivalent) and the POI ligand-azide (1.1 equivalents) in a mixture of DMSO and water (e.g., 4:1 v/v).
 - Prepare a fresh solution of sodium ascorbate (5 equivalents) in water.
 - Prepare a stock solution of CuSO₄ (0.5 equivalents) and THPTA (1 equivalent) in water.
- Conjugation:
 - Add the CuSO₄/THPTA solution to the reaction mixture.
 - Add the sodium ascorbate solution to initiate the reaction.
 - Vortex the mixture and allow it to react at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.
- Purification:
 - Once the reaction is complete, purify the crude product directly by reverse-phase HPLC using a suitable gradient.
- Characterization:
 - Confirm the identity and purity of the final PROTAC by LC-MS and NMR.
 - Lyophilize the pure fractions to obtain the final product.





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Figure 3: Experimental workflow for CuAAC click chemistry.

Quantitative Data

The following tables summarize key quantitative data for VH032-based PROTACs from published literature.

Table 1: Physicochemical Properties and Permeability of Selected VH032-Based PROTACs



PROTAC ID	Target	Linker Type	Molecular Weight (Da)	ALogP	Permeabilit y (P _e , 10 ⁻⁶ cm/s)
MZ1	BRD4	PEG	933.1	3.5	0.6
AT1	BRD4	Alkyl	863.1	4.8	Not Reported
Compound 7	Model	Amide	933.1	3.5	0.6
Compound 9	Model	PEG	1021.2	2.8	0.006
Compound 15	Model	PEG	931.1	3.5	0.004
Compound 17	Model	Alkyl	887.2	4.2	0.002

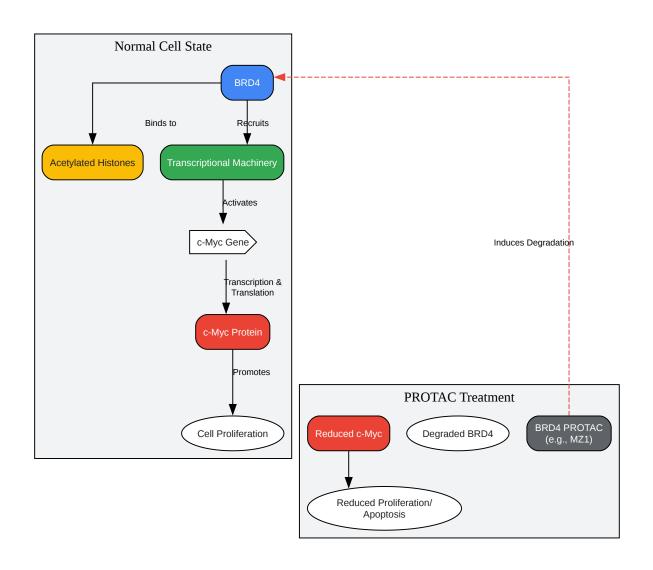
Table 2: Biological Activity of a BRD4-Targeting VH032-Based PROTAC (MZ1)

Parameter	Cell Line	Value	Reference
BRD4 Degradation	22Rv1	~15 nM	
Cell Growth IC₅o	22Rv1	~30 nM	

Signaling Pathway: BRD4 Degradation

BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins that acts as an epigenetic reader, binding to acetylated histones and recruiting transcriptional machinery to drive the expression of key oncogenes, such as c-Myc. Degradation of BRD4 by a PROTAC leads to the downregulation of these target genes, resulting in anti-proliferative effects in cancer cells.





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Figure 4: Downstream effects of BRD4 degradation by a PROTAC.

Conclusion



The protocols and data presented provide a comprehensive framework for the design, synthesis, and evaluation of VH032-based PROTACs. The choice of conjugation chemistry and linker composition is critical for the efficacy of the final PROTAC and should be optimized for each specific target protein. Careful purification and characterization are essential to ensure the quality and reproducibility of experimental results.

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